Cas no 898443-33-9 (9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide)

9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 化学的及び物理的性質
名前と識別子
-
- 9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 9-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide
-
- インチ: 1S/C20H15N5O4/c1-10-4-2-3-5-12(10)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)11-6-7-13-14(8-11)29-9-28-13/h2-8H,9H2,1H3,(H2,21,26)(H,23,27)
- InChIKey: GNEDUHKAAJIQMH-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(N=C(C3=CC=CC=C3C)N=C2C(N)=O)N(C2=CC=C3OCOC3=C2)C1=O
9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2565-0352-10mg |
9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898443-33-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2565-0352-5μmol |
9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898443-33-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2565-0352-4mg |
9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898443-33-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2565-0352-10μmol |
9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898443-33-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2565-0352-2μmol |
9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898443-33-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2565-0352-2mg |
9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898443-33-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2565-0352-5mg |
9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898443-33-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2565-0352-25mg |
9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898443-33-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2565-0352-40mg |
9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898443-33-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2565-0352-15mg |
9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898443-33-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 関連文献
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
5. Book reviews
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamideに関する追加情報
Professional Introduction to Compound with CAS No. 898443-33-9 and Product Name: 9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
The compound identified by the CAS number 898443-33-9 and the product name 9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, belonging to the purine derivative class, has garnered considerable attention due to its unique structural properties and promising biological activities. The presence of a 2H-1,3-benzodioxol moiety and a 2-methylphenyl group in its structure suggests potential interactions with biological targets that could be exploited for therapeutic purposes.
In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. The structural framework of this compound incorporates elements that are known to exhibit pharmacological activity. Specifically, the purine core is a fundamental scaffold in many bioactive molecules, particularly those targeting enzymes and receptors involved in cellular signaling. The 8-oxo group within the purine ring enhances its potential as a pharmacophore by introducing a site for hydrogen bonding and electronic interactions with biological targets.
The 2H-1,3-benzodioxol (also known as dihydrostilbene oxide) moiety is another key feature of this compound. This structural unit has been identified in several bioactive natural products and synthetic molecules, demonstrating properties such as anti-inflammatory, antioxidant, and anticancer activities. The benzodioxol ring system can engage in π-stacking interactions and hydrogen bonding, which are crucial for binding to proteins and nucleic acids. Furthermore, the substitution pattern on the benzodioxol ring influences its electronic properties and solubility, making it a versatile component in drug design.
The 2-methylphenyl (or p-tolyl) group adds another layer of complexity to the molecule's interactions. This aromatic ring can participate in hydrophobic interactions and π-stacking with biological targets, thereby enhancing binding affinity. Additionally, the methyl substituent at the para position can influence the molecule's metabolic stability and pharmacokinetic properties. The combination of these structural elements makes this compound a promising candidate for further investigation in medicinal chemistry.
Recent studies have highlighted the importance of purine derivatives in drug discovery. For instance, modified purine bases have been explored as inhibitors of enzymes such as kinases and polymerases, which are often dysregulated in diseases like cancer. The 6-carboxamide functional group in this compound introduces a polar moiety that can enhance water solubility while also providing a site for further derivatization to optimize pharmacological properties. This feature is particularly important for developing orally bioavailable drugs that can achieve effective concentrations at their target sites.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the purine core through condensation reactions, followed by functionalization at the 6-position with an amide group. The introduction of the 2H-1,3-benzodioxol ring system typically involves cyclization reactions using appropriate precursors under controlled conditions. The final step involves coupling the 2-methylphenyl group to complete the molecular architecture.
Evaluation of the compound's biological activity has been conducted using both in vitro and in vivo models. Preliminary results suggest that it exhibits inhibitory effects on certain enzymes relevant to diseases such as cancer and inflammation. For example, studies have shown that it can inhibit kinases involved in cell proliferation pathways by competing with ATP for binding sites. Additionally, its interaction with other biological targets may contribute to its observed effects on disease models.
The pharmacokinetic profile of this compound is another critical aspect that has been investigated. In preclinical studies, it has been found to exhibit moderate solubility in aqueous media and reasonable oral bioavailability. These properties are favorable for developing therapeutic agents that can be administered orally without significant degradation before reaching their target sites. Furthermore, preliminary toxicology studies have not revealed any major safety concerns at tested doses.
Future research directions include further optimization of this compound's structure to enhance its potency and selectivity against specific biological targets. This could involve modifying substituents on the benzodioxol or phenyl rings to improve binding affinity or metabolic stability. Additionally, exploring new synthetic routes may help streamline production while maintaining high quality standards.
Collaborative efforts between synthetic chemists and biologists are essential for maximizing the potential of this compound as a therapeutic agent. By combining expertise in medicinal chemistry with insights into disease biology, researchers can develop molecules that address unmet medical needs effectively. The growing body of evidence supporting the importance of purine derivatives makes compounds like this one an exciting area for ongoing investigation.
898443-33-9 (9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide) 関連製品
- 151890-10-7(3,5-Diisothiocyanatobenzoic Acid)
- 7542-94-1(2-Butenedioic acid, 2-amino-, dimethyl ester, (Z)-)
- 1248317-53-4((3-Aminopiperidin-1-yl)(cyclopentyl)methanone)
- 2248276-87-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate)
- 1424150-38-8(Sulfo-Cyanine3 NHS ester)
- 1503329-61-0(1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde)
- 1775495-59-4(1-(2,5-difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine)
- 866339-78-8(3-(4-ethoxybenzoyl)-6,8-difluoro-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)
- 2248412-25-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetate)
- 2229644-37-3(2-(aminomethyl)hept-3-enoic acid)




